3,4-Dimethyl-2(5H)-furanone

Descripción general

Descripción

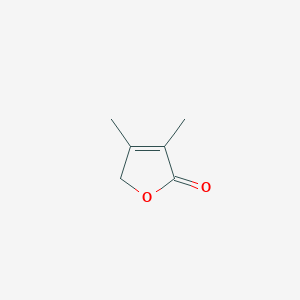

3,4-Dimethyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered lactone ring with two methyl groups attached at the 3rd and 4th positions. This compound is known for its pleasant aroma and is often found in various natural products, contributing to their flavor and fragrance profiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 3,4-dimethyl-2-buten-1-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furanone ring.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3,4-dimethyl-2-butanone. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethyl-2(5H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield 3,4-dimethyl-2-furanol.

Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products:

Oxidation: 3,4-Dimethyl-2-furancarboxylic acid.

Reduction: 3,4-Dimethyl-2-furanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Flavor Profile

3,4-Dimethyl-2(5H)-furanone is characterized by its distinct aroma, often described as sweet and reminiscent of caramel or cooked fruit. Its chemical structure allows it to function effectively as a flavoring agent in various food products. The compound is produced naturally during the Maillard reaction, which occurs when sugars and amino acids are heated together, contributing to the flavor profile of cooked foods.

Applications in Food Science

-

Flavoring Agent

- Use in Food Products : Furaneol is widely used in the food industry as a flavor enhancer due to its pleasant aroma. It is particularly prevalent in products such as:

- Baked goods

- Confectionery

- Dairy products

- Beverages

- Use in Food Products : Furaneol is widely used in the food industry as a flavor enhancer due to its pleasant aroma. It is particularly prevalent in products such as:

-

Natural Occurrence

- Sources : Furaneol is found naturally in various fruits like strawberries and pineapples. It is also produced during the fermentation processes of certain foods, enhancing their flavor profiles.

Biotechnological Applications

-

Biocatalysis

- Recent studies have focused on the enzymatic conversion of furaneol into glucosylated forms using plant UGTs (UDP-glucose glucosyltransferases). This biocatalytic process aims to produce non-volatile proflavors that can be used in food applications, thereby enhancing flavor while reducing volatility and improving stability .

- Potential Health Benefits

Safety and Toxicological Studies

Extensive research has been conducted to assess the safety of this compound. Toxicological studies indicate that the compound does not exhibit significant genotoxicity or carcinogenic effects under standard testing conditions:

- Genotoxicity : Various assays, including Ames tests and mammalian cell mutation assays, have shown that furaneol does not induce mutations at concentrations typically encountered in food applications .

- Carcinogenicity : A two-year carcinogenicity study demonstrated no evidence of cancer induction related to furaneol consumption .

Data Table: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Flavoring Agent | Used in baked goods, beverages, and dairy products | Contributes sweet aroma; derived from Maillard reaction |

| Biocatalysis | Enzymatic conversion into glucosylated forms | Enhances flavor stability; reduces volatility |

| Antioxidant Properties | Exhibits antioxidant activity | Comparable to ascorbic acid; potential health benefits |

| Safety Studies | Evaluated for genotoxicity and carcinogenicity | No significant genotoxic effects; no evidence of carcinogenicity found in long-term studies |

Case Studies

-

Flavor Enhancement in Baked Goods

- A study demonstrated that incorporating furaneol into bread formulations significantly improved consumer acceptance due to enhanced aroma and flavor profiles.

-

Fermentation Processes

- Research into soy sauce production revealed that furaneol contributes to the complex flavor profile developed during fermentation, highlighting its role not only as a flavor enhancer but also as a product of microbial activity.

-

Health Impact Studies

- Investigations into the dietary impact of furanones showed that including them in animal diets could mitigate the effects of known carcinogens, suggesting a protective role against certain cancers.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-2(5H)-furanone involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to fit into active sites of certain enzymes, thereby influencing their function.

Comparación Con Compuestos Similares

2,5-Dimethyl-3(2H)-furanone: Another furanone with a similar structure but different substitution pattern.

3-Methyl-2(5H)-furanone: Lacks one methyl group compared to 3,4-Dimethyl-2(5H)-furanone.

4-Methyl-2(5H)-furanone: Has only one methyl group at the 4th position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound in various applications.

Actividad Biológica

3,4-Dimethyl-2(5H)-furanone, also known as DMHF or furaneol, is a naturally occurring compound recognized for its distinct aroma and various biological activities. This article explores the biological properties of DMHF, including its antimicrobial effects, antioxidant properties, and potential applications in food science and medicine.

Chemical Structure and Properties

This compound is characterized by a furan ring with two methyl groups at the 3 and 4 positions. Its molecular formula is C₆H₈O₂, and it is classified as a volatile organic compound. The compound is primarily known for its sweet, caramel-like aroma, making it valuable in flavoring applications.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of DMHF against various pathogens. Research indicates that DMHF exhibits broad-spectrum antimicrobial activity in an energy-dependent manner without causing hemolysis in human erythrocytes. Notably, it has shown effectiveness against antibiotic-resistant strains of bacteria and fungi, including Candida albicans. The compound was found to arrest the cell cycle of C. albicans at the S and G2/M phases, suggesting its potential as an anti-infective agent in clinical settings .

| Microorganism | Effect of DMHF |

|---|---|

| Candida albicans | Potent antifungal activity; cell cycle arrest |

| Antibiotic-resistant bacteria | Broad-spectrum antimicrobial activity |

2. Antioxidant Activity

DMHF has been identified as possessing antioxidant properties comparable to those of ascorbic acid. It can act both as a pro-oxidant and an antioxidant depending on the conditions, which may contribute to its protective effects against oxidative stress . This duality in function is particularly significant in food preservation and potential therapeutic applications.

3. Flavoring Agent and Food Applications

As a flavor compound, DMHF is utilized in various food products due to its appealing sensory characteristics. It contributes to the aroma profiles of fruits such as strawberries and mangoes and plays a role in the Maillard reaction during cooking processes . The compound's ability to enhance palatability makes it valuable in the food industry.

Case Study 1: Antifungal Efficacy Against Candida albicans

A study investigated the antifungal properties of DMHF against C. albicans, focusing on its impact on dimorphism induced by fetal bovine serum (FBS). Results demonstrated that DMHF effectively inhibited mycelial growth induced by FBS, suggesting its potential application in treating fungal infections .

Case Study 2: Antioxidant Properties

In another study, DMHF was evaluated for its antioxidant capacity using various assays. The results indicated that DMHF could scavenge free radicals effectively, providing insights into its utility as a natural preservative in food products .

Propiedades

IUPAC Name |

3,4-dimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQDWCHELGHSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320672 | |

| Record name | 3,4-Dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-46-8 | |

| Record name | NSC362902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.